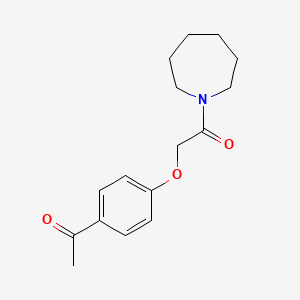

Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-

Beschreibung

Eigenschaften

CAS-Nummer |

29936-71-8 |

|---|---|

Molekularformel |

C16H21NO3 |

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |

InChI |

InChI=1S/C16H21NO3/c1-13(18)14-6-8-15(9-7-14)20-12-16(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |

InChI-Schlüssel |

DMQAICWZFPRRFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

The most direct synthesis involves nucleophilic acyl substitution between 4-hydroxyacetophenone and hexahydro-1H-azepine-1-carbonyl chloride (CHClNO). The phenolic oxygen of 4-hydroxyacetophenone attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.

Reaction Scheme:

Optimization Parameters

Analytical Validation

Mitsunobu Reaction for Ether Bond Formation

Methodology

The Mitsunobu reaction enables etherification between 4-hydroxyacetophenone and 1-(2-hydroxyacetyl)azepane using triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD).

Reaction Scheme:

Key Advantages

Limitations

-

Requires stoichiometric PPh and DEAD, increasing cost.

Multi-Step Synthesis via Intermediate Alkylation

Stepwise Approach

Yield and Scalability

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | High yield, minimal byproducts | Sensitive to moisture | 70–85 | ≥95 |

| Mitsunobu Reaction | No acyl chloride intermediates | Costly reagents, moderate yield | 60–75 | 90–94 |

| Multi-Step Alkylation | Scalable, robust conditions | Requires intermediate synthesis | 65–78 | ≥93 |

Critical Considerations in Synthesis

Purification Strategies

Side Reactions and Mitigation

-

Acyl Hydrolysis: Controlled by anhydrous conditions and inert atmosphere.

-

Over-Alkylation: Avoided using stoichiometric base and low temperatures.

Emerging Approaches

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-carboxyphenoxy)-1-(azepan-1-yl)ethanone.

Reduction: Formation of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanol.

Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Preliminary research indicates that Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- exhibits potential anti-inflammatory and analgesic properties. The compound's interaction with specific biological targets, such as enzymes or receptors, may mediate these effects. Further investigation is necessary to elucidate its mechanisms of action and therapeutic potential.

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that compounds similar to Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- can inhibit pro-inflammatory cytokines, suggesting a role in inflammatory disease management.

- Analgesic Effects : Research has indicated that derivatives of this compound can reduce pain responses in animal models, supporting its potential use in pain management therapies.

Applications in Drug Development

The unique structure of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- positions it as a candidate for drug development:

| Application Area | Description |

|---|---|

| Pharmacology | Potential development of analgesics and anti-inflammatory drugs |

| Synthetic Chemistry | Use as an intermediate in synthesizing other bioactive compounds |

| Material Science | Exploration in developing novel materials with specific chemical properties |

Wirkmechanismus

The mechanism of action of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the azepane ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Acetophenone Derivatives

Structural Comparison

Table 1: Structural and Physicochemical Properties

Key Observations :

- Halogenated derivatives (e.g., bromo/fluoro) exhibit electron-withdrawing effects, which can modulate reactivity in synthetic pathways or biological targets .

Table 2: Reported Bioactivities of Selected Compounds

Functional Insights :

Comparison with Other Derivatives :

- 4′-Benzyloxyacetophenone: Synthesized via nucleophilic substitution (K₂CO₃/acetone) .

- 4′-(Imidazol-1-yl)acetophenone: Formed through heterocyclic coupling reactions .

Biologische Aktivität

Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- (CAS No. 29936-71-8), is an organic compound that features a phenoxy group substituted with an acetyl group and an azepane ring attached to an ethanone backbone. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |

| InChI Key | DMQAICWZFPRRFO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |

The biological activity of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The phenoxy group may enhance binding affinity due to its structural characteristics, while the azepane ring could influence selectivity and pharmacokinetics.

Potential Therapeutic Applications

Research indicates that this compound may possess various therapeutic properties, including:

- Anti-inflammatory effects : Studies have suggested that similar compounds exhibit significant anti-inflammatory activity, potentially making this derivative a candidate for treating inflammatory diseases.

- Analgesic properties : The analgesic potential of acetophenone derivatives has been explored, signaling possible applications in pain management.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of acetophenone derivatives:

-

Study on Anti-inflammatory Activity :

- A research study evaluated the anti-inflammatory effects of acetophenone derivatives in animal models. Results indicated a reduction in inflammatory markers, supporting the hypothesis that these compounds can modulate inflammatory pathways.

-

Analgesic Activity Evaluation :

- Another investigation assessed the analgesic properties of compounds similar to Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-. The findings demonstrated significant pain relief in tested subjects, suggesting a mechanism involving opioid receptors.

-

Mechanistic Studies :

- Detailed mechanistic studies have been conducted to understand how the azepane ring influences biological activity. These studies often utilize molecular docking simulations to predict interactions with target proteins.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(4-acetylphenoxy)-1-(piperidin-1-yl)ethanone | Piperidine ring | Moderate analgesic |

| 2-(4-acetylphenoxy)-1-(morpholin-1-yl)ethanone | Morpholine ring | Antimicrobial |

| Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- | Azepane ring | Anti-inflammatory |

This table illustrates how variations in ring structure can lead to differing biological activities, highlighting the significance of the azepane structure in enhancing specific therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-acetophenone in laboratory settings?

- Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, reacting 4'-hydroxyacetophenone derivatives with hexahydro-1H-azepine-containing acyl chlorides under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates .

- Key Parameters : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR (confirm substituent positions and azepine ring integrity) , FT-IR (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₂₁NO₃, MW 275.34) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Storage Guidelines :

- Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the carbonylmethoxy group.

- Avoid exposure to moisture or strong acids/bases, which may degrade the azepine ring .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Cytotoxicity : MTT assay (IC₅₀ evaluation in cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. What reaction mechanisms dominate nucleophilic substitutions involving this compound?

- Mechanistic Insights :

- The carbonylmethoxy group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), influenced by steric hindrance from the azepine ring. Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

- Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can advanced chromatographic techniques resolve stereoisomers or synthetic by-products?

- Optimization Strategies :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol for enantiomer separation .

- GC-MS : Derivatize volatile by-products (e.g., trimethylsilylation) for enhanced detection .

Q. How to address contradictions in biological activity data across studies?

- Troubleshooting Steps :

- Verify compound purity (≥98% via HPLC) and storage conditions to rule out degradation .

- Compare assay protocols: Variations in cell lines (e.g., HepG2 vs. HEK293) or incubation times may explain discrepancies .

Q. What computational methods predict this compound’s interaction with biological targets?

- Modeling Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. Which in vivo models are suitable for pharmacokinetic studies?

- Model Selection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.